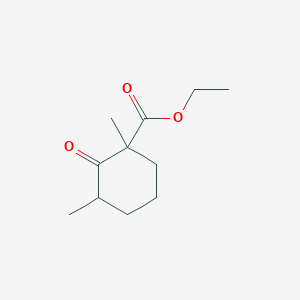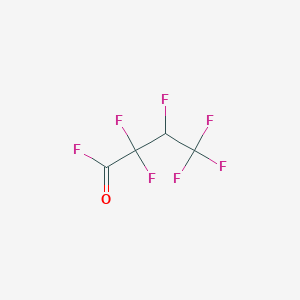
Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cyclohexene ring substituted with methyl and dicarboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation of a mixture of isomers, followed by separation and purification to obtain the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using palladium catalysts. The process is optimized for high yield and purity, ensuring the separation of enantiomers and recycling of by-products to minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on its mechanism of action are ongoing, focusing on its binding affinity and specificity for different targets .
Comparaison Avec Des Composés Similaires
- Dimethyl (1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Dimethyl (1R,2S)-3,6-diphenyl-3,5-cyclohexadiene-1,2-dicarboxylate
Comparison: Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
4883-40-3 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-7-4-5-8(10(12)14-2)9(6-7)11(13)15-3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
GODQWBQDOFWJQS-BDAKNGLRSA-N |
SMILES isomérique |
CC1=CC[C@H]([C@H](C1)C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=CCC(C(C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
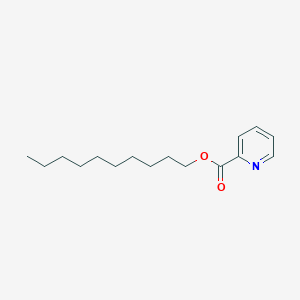
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
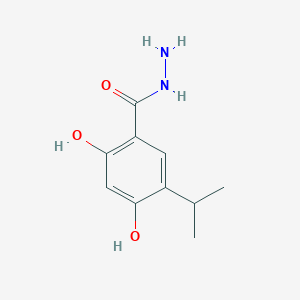

![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
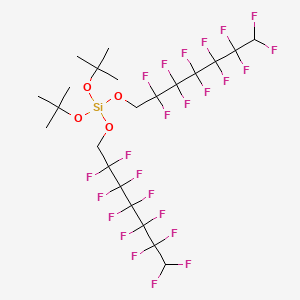

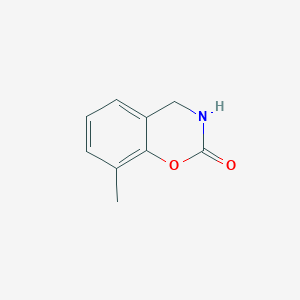
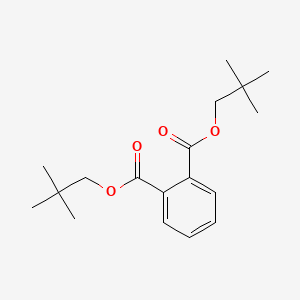
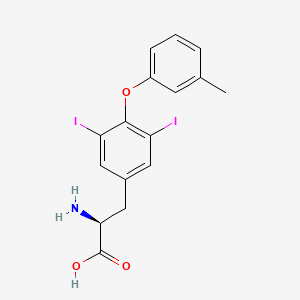
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
